molecular formula C11H19BrO3 B13025100 2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one

2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one

Cat. No.: B13025100
M. Wt: 279.17 g/mol
InChI Key: VICSPZQRCRUXHU-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is an organic compound with the molecular formula C11H19BrO3. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a tetrahydropyran ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one can be achieved through several methods. One common method involves the bromination of 1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one using bromine in the presence of a suitable solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature control systems to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include primary and secondary alcohols.

Scientific Research Applications

2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The hydroxy group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. These interactions enable the compound to serve as a versatile intermediate in chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-hydroxy-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

2-bromo-1-(4-hydroxy-2,2,6,6-tetramethyloxan-4-yl)ethanone

InChI

InChI=1S/C11H19BrO3/c1-9(2)6-11(14,8(13)5-12)7-10(3,4)15-9/h14H,5-7H2,1-4H3

InChI Key

VICSPZQRCRUXHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)(C(=O)CBr)O)C

Origin of Product

United States

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